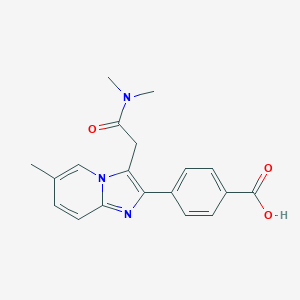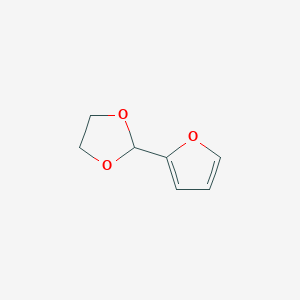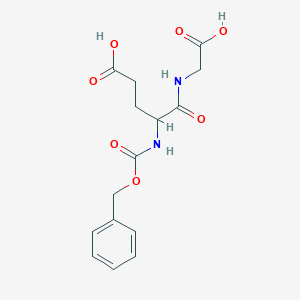
dibutyl 2-dibutoxyphosphorylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dibutyl 2-dibutoxyphosphorylbutanedioate is an organic compound with the molecular formula C20H39O7P It is a derivative of succinic acid and contains both ester and phosphonate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2-(dibutylphosphono) succinate typically involves the esterification of succinic acid with butanol in the presence of an esterification catalyst. The reaction conditions include maintaining a molar ratio of succinic acid to butanol of 1:2 to 1:6, and conducting the reaction in a reaction kettle. After the esterification reaction is complete, the product is purified through a rectification process, which involves distillation under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of dibutyl 2-(dibutylphosphono) succinate follows a similar process but on a larger scale. The use of continuous flow reactors and catalytic rectification towers allows for efficient and high-yield production. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation and high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
dibutyl 2-dibutoxyphosphorylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phosphonate esters.
Applications De Recherche Scientifique
dibutyl 2-dibutoxyphosphorylbutanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.
Industry: It is used in the production of plasticizers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dibutyl 2-(dibutylphosphono) succinate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interact with enzymes and other proteins involved in phosphorylation processes. This interaction can modulate enzyme activity and affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl succinate: A simpler ester of succinic acid without the phosphonate group.
Dimethyl 2-(dimethylphosphono) succinate: A similar compound with methyl groups instead of butyl groups.
Diethyl 2-(diethylphosphono) succinate: A similar compound with ethyl groups instead of butyl groups.
Uniqueness
The butyl groups provide hydrophobic characteristics, while the phosphonate group allows for interactions with biological molecules, making it a versatile compound for various research and industrial applications .
Propriétés
Numéro CAS |
10140-81-5 |
|---|---|
Formule moléculaire |
C20H39O7P |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
dibutyl 2-dibutoxyphosphorylbutanedioate |
InChI |
InChI=1S/C20H39O7P/c1-5-9-13-24-19(21)17-18(20(22)25-14-10-6-2)28(23,26-15-11-7-3)27-16-12-8-4/h18H,5-17H2,1-4H3 |
Clé InChI |
GGOVRPUILUBRCW-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)P(=O)(OCCCC)OCCCC |
SMILES canonique |
CCCCOC(=O)CC(C(=O)OCCCC)P(=O)(OCCCC)OCCCC |
Synonymes |
2-(Dibutoxyphosphinyl)succinic acid dibutyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















